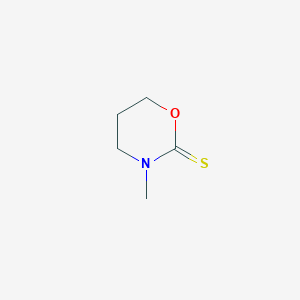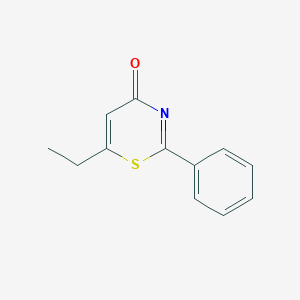![molecular formula C17H22N2O3 B14405567 2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one](/img/structure/B14405567.png)
2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(Ethoxyamino)butylidene]-5-(pyridin-3-yl)cyclohexane-1,3-dione is an organic compound with a complex structure consisting of 27 hydrogen atoms, 17 carbon atoms, 1 nitrogen atom, and 3 oxygen atoms . This compound is notable for its unique arrangement of functional groups, which include an ethoxyamino group, a pyridinyl group, and a cyclohexane-1,3-dione core.
Vorbereitungsmethoden
The synthesis of 2-[1-(Ethoxyamino)butylidene]-5-(pyridin-3-yl)cyclohexane-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of an ethoxyamine derivative with a butylidene precursor, followed by cyclization to form the cyclohexane-1,3-dione ring. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
2-[1-(Ethoxyamino)butylidene]-5-(pyridin-3-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Wissenschaftliche Forschungsanwendungen
2-[1-(Ethoxyamino)butylidene]-5-(pyridin-3-yl)cyclohexane-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[1-(Ethoxyamino)butylidene]-5-(pyridin-3-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The ethoxyamino group can form hydrogen bonds with biological molecules, while the pyridinyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-[1-(Ethoxyamino)butylidene]-5-(pyridin-3-yl)cyclohexane-1,3-dione can be compared with similar compounds such as:
2-[1-(Ethoxyamino)butylidene]-5-[(3R)-thian-3-yl]cyclohexane-1,3-dione: This compound has a thianyl group instead of a pyridinyl group, which may alter its chemical and biological properties.
2-[1-(Ethoxyamino)butylidene]-5-[(3R)-oxolan-3-yl]cyclohexane-1,3-dione: The presence of an oxolan group in place of the pyridinyl group can lead to different reactivity and applications.
Eigenschaften
Molekularformel |
C17H22N2O3 |
|---|---|
Molekulargewicht |
302.37 g/mol |
IUPAC-Name |
2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C17H22N2O3/c1-3-6-14(19-22-4-2)17-15(20)9-13(10-16(17)21)12-7-5-8-18-11-12/h5,7-8,11,13,20H,3-4,6,9-10H2,1-2H3/b19-14+ |
InChI-Schlüssel |
XEAIRGYHKZGEAK-XMHGGMMESA-N |
Isomerische SMILES |
CCC/C(=N\OCC)/C1=C(CC(CC1=O)C2=CN=CC=C2)O |
Kanonische SMILES |
CCCC(=NOCC)C1=C(CC(CC1=O)C2=CN=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


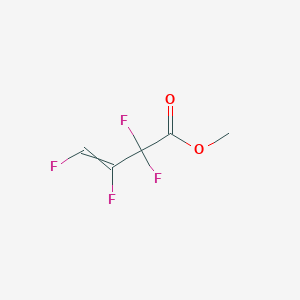
![1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl]piperidine](/img/structure/B14405489.png)

![1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14405502.png)

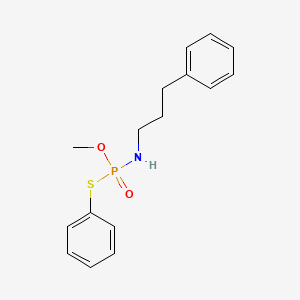
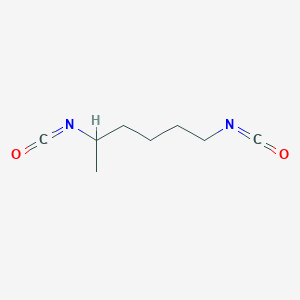
![N-Butyl-N-{2-[(1-phenylisoquinolin-3-yl)oxy]ethyl}butan-1-amine](/img/structure/B14405539.png)
![2-[(Thiophen-2-yl)methyl]-4H-1,3,4-thiadiazin-5(6H)-one](/img/structure/B14405547.png)


![1-[4-(N-Hydroxyethanimidoyl)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14405563.png)
